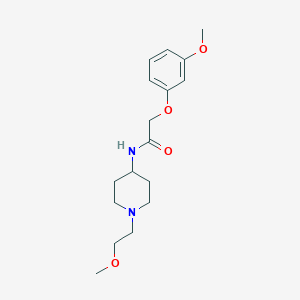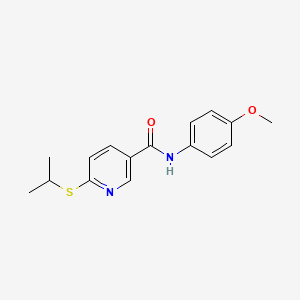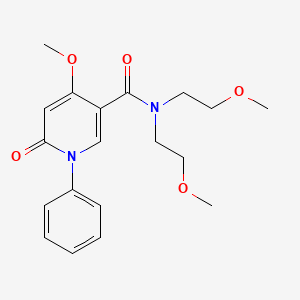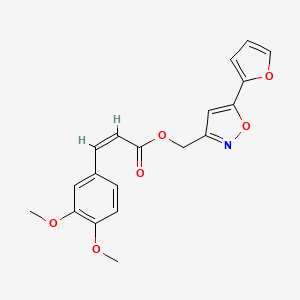
6-Methoxy-5-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinolines, a class of compounds to which 6-Methoxy-5-methylquinoline belongs, can be synthesized using transition-metal mediated methods . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates in the presence of a catalytic amount of Palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and applications . Unfortunately, specific information about the physical and chemical properties of 6-Methoxy-5-methylquinoline is not available in the current literature.Applications De Recherche Scientifique
Drug Discovery
Quinoline, the core structure of 6-Methoxy-5-methylquinoline, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Tubulin Polymerization Inhibitors
6-Methoxyquinoline is used as a precursor in the synthesis of 5-Amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors . This has potential applications in the treatment of cancer.
Bacterial DNA Gyrase and Topoisomerase Inhibitors
3-Fluoro-6-methoxyquinoline derivatives, synthesized from 6-Methoxyquinoline, act as inhibitors of bacterial DNA gyrase and topoisomerase . These enzymes are essential for bacterial DNA replication, making this application particularly relevant for the development of new antibiotics.
Fluorescent Zinc and Chlorine Sensors
6-Methoxyquinoline is used in the synthesis of fluorescent zinc and chlorine sensors . These sensors have applications in various fields, including environmental monitoring and biomedical research.
Single-Ion Magnets
6-Methoxyquinoline is also used in the synthesis of cobalt-based ternary metal-organic complexes, which act as single-ion magnets . These materials have potential applications in data storage and quantum computing.
Safety and Hazards
Mécanisme D'action
Target of Action
It has been used as a precursor in the synthesis of various compounds, including inhibitors of bacterial dna gyrase and topoisomerase .
Mode of Action
In the case of its derivatives that act as inhibitors of bacterial dna gyrase and topoisomerase, they likely interfere with the supercoiling activity of these enzymes, thereby inhibiting bacterial dna replication .
Biochemical Pathways
Its derivatives that inhibit bacterial dna gyrase and topoisomerase would affect the dna replication pathway in bacteria .
Result of Action
Its derivatives that act as inhibitors of bacterial dna gyrase and topoisomerase would likely result in the inhibition of bacterial growth due to the disruption of dna replication .
Propriétés
IUPAC Name |
6-methoxy-5-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-9-4-3-7-12-10(9)5-6-11(8)13-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRFLMFGDFNUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)
![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)
![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)



![Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)


![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde](/img/structure/B2561682.png)